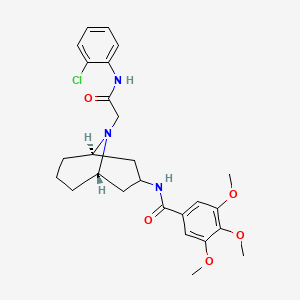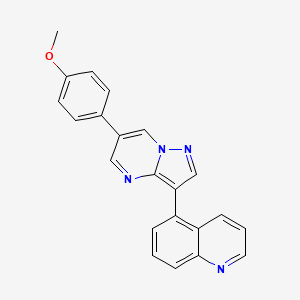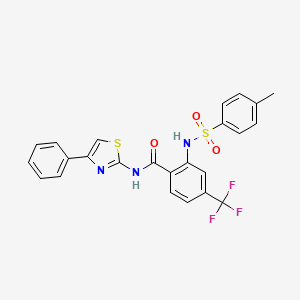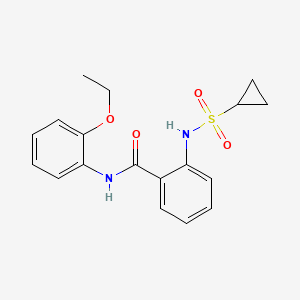
m-PEG10-amine
Overview
Description
m-PEG10-amine: is a compound consisting of a 10-unit polyethylene glycol (PEG) chain terminated with an amine group. This compound is widely used as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The presence of the amine group allows it to react with various functional groups, making it a versatile tool in chemical synthesis and bioconjugation .
Mechanism of Action
Target of Action
m-PEG10-amine is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the proteins or enzymes that these ADCs or PROTACs are designed to interact with . For instance, in the context of cancer research, Paternally Expressed Gene 10 (PEG10) has been identified as a target . PEG10 is an oncogene implicated in the proliferation, apoptosis, and metastasis of tumors .
Mode of Action
This compound acts as a linker molecule in the formation of ADCs and PROTACs . It connects the antibody or ligand to the drug or degrader molecule, enabling the selective delivery of the therapeutic agent to the target protein . The hydrophilic Polyethylene Glycol (PEG) spacer in this compound increases solubility in aqueous media .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the specific ADC or PROTAC it is part of. For example, in the case of PEG10, it has been found to be associated with resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors in breast cancer . High PEG10 expression suppresses p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1, augmenting CDK4/6 inhibitor resistance .
Pharmacokinetics
The pharmacokinetics of this compound would be largely determined by the specific ADC or PROTAC it is incorporated intoThe pegylation of therapeutic agents with this compound can enhance their stability, solubility, and potentially their bioavailability .
Result of Action
The result of this compound’s action is the formation of stable ADCs or PROTACs that can selectively target specific proteins . In the context of PEG10, targeting it with this compound-based constructs can overcome resistance to CDK4/6 inhibitors, inhibit proliferation of resistant cells, and suppress epithelial–mesenchymal transition .
Action Environment
The action of this compound can be influenced by various environmental factors such as pH and temperature. For instance, the reaction of this compound with activated N-hydroxysuccinimide (NHS) esters to form a stable amide bond readily occurs at pH 7-9 . The stability, efficacy, and action of the resulting ADCs or PROTACs can also be influenced by the biological environment they are introduced into.
Biochemical Analysis
Biochemical Properties
m-PEG10-amine plays a significant role in biochemical reactions, particularly in the formation of ADCs and PROTACs . It interacts with various enzymes and proteins during these processes. The nature of these interactions is primarily binding, facilitating the formation of these complex molecules .
Cellular Effects
The effects of this compound on cells are primarily observed in its role as a linker in ADCs and PROTACs . It influences cell function by enabling the targeted delivery of drugs in ADCs and the degradation of specific proteins in PROTACs . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a linker . In ADCs, it binds the antibody to the drug, allowing for targeted delivery . In PROTACs, it connects the ligand for the E3 ubiquitin ligase to the ligand for the target protein, enabling the selective degradation of the target protein .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its stability as a linker . As a non-cleavable linker, it maintains its structure and function over time, contributing to the long-term effects of ADCs and PROTACs on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models would be indirectly observed through the effects of the ADCs and PROTACs it helps form . High doses could potentially lead to increased degradation of target proteins in the case of PROTACs .
Metabolic Pathways
This compound is involved in the metabolic pathways of ADCs and PROTACs . It interacts with enzymes during the synthesis of these molecules and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells as part of ADCs and PROTACs . Its localization or accumulation would depend on the properties of the ADC or PROTAC it is part of .
Subcellular Localization
The subcellular localization of this compound would be determined by the ADC or PROTAC it is part of . It could be directed to specific compartments or organelles based on the targeting signals of the ADC or PROTAC .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG10-amine typically involves the reaction of a polyethylene glycol (PEG) chain with an amine group. The process begins with the activation of the PEG chain, often using a reagent like N-hydroxysuccinimide (NHS) ester. The activated PEG chain is then reacted with an amine to form the final product. The reaction conditions usually involve mild temperatures and neutral to slightly basic pH to ensure the stability of the PEG chain and the amine group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in batch reactors, with careful monitoring of reaction parameters to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: m-PEG10-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can react with carboxylic acids and activated esters to form amide bonds.
Reductive Amination: The amine group can react with carbonyl groups such as ketones and aldehydes under reductive amination conditions to form C-N bonds.
Common Reagents and Conditions:
Carboxylic Acids and Activated Esters: These reagents are commonly used in substitution reactions to form amide bonds.
Reductive Amination Reagents: Reducing agents like sodium cyanoborohydride are used in reductive amination reactions.
Scientific Research Applications
Chemistry: m-PEG10-amine is used as a linker in the synthesis of complex molecules, including ADCs and PROTACs. Its ability to form stable amide bonds makes it a valuable tool in organic synthesis .
Biology: In biological research, this compound is used to modify proteins and other biomolecules. The PEG chain enhances the solubility and stability of the modified molecules, making them more suitable for various biological applications.
Medicine: this compound is used in the development of therapeutic agents, including ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. The PEG chain helps to improve the pharmacokinetics and reduce the immunogenicity of the therapeutic agents.
Industry: In industrial applications, this compound is used in the production of coatings and materials with enhanced properties. The PEG chain provides hydrophilicity and flexibility, making it suitable for various industrial applications.
Comparison with Similar Compounds
Azido-PEG10-amine: Contains an azide group instead of an amine group, allowing it to participate in click chemistry reactions.
MA (PEG) n and CA (PEG) n: These compounds contain methyl-and-amine or carboxyl-and-amine ends, respectively, and are used in various crosslinking and immobilization applications.
Uniqueness: m-PEG10-amine is unique due to its non-cleavable PEG chain and the presence of an amine group, which allows it to form stable covalent bonds with a wide range of functional groups. This makes it particularly valuable in the synthesis of ADCs and PROTACs, where stability and specificity are crucial .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H45NO10/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22/h2-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVILNPVFPORAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)
![N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B609153.png)


![1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea](/img/structure/B609158.png)

![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)

